MFCD13969104
Description
MFCD13969104 is a synthetic organic compound with a ketone-functionalized aromatic core, structurally analogous to trifluoromethyl-substituted acetophenones. Based on analogous compounds, it likely features a trifluoromethyl (-CF₃) group attached to a phenyl ring, contributing to its high electronegativity and metabolic stability. Such compounds are commonly used in pharmaceuticals and agrochemicals due to their resistance to enzymatic degradation .
Key properties (hypothetical):
Properties
IUPAC Name |
6-acetyl-7-hydroxy-8-methyl-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-10-17(21)13(11(2)19)8-15-14(9-16(20)22-18(10)15)12-6-4-3-5-7-12/h3-9,21H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZPICGJLYOTKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1O)C(=O)C)C(=CC(=O)O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD13969104 typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
MFCD13969104 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
MFCD13969104 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of dyes, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of MFCD13969104 involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are selected for comparison based on structural and functional similarities:
Table 1. Structural and Physicochemical Comparison
| Compound ID | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Similarity Index | Key Functional Group |
|---|---|---|---|---|---|
| MFCD13969104 | - | C₁₀H₉F₃O | 202.17 | - | Trifluoromethyl ketone |
| 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one | 1533-03-5 | C₁₁H₈F₆O | 270.17 | 0.98 | Bis(trifluoromethyl) ketone |
| 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | 56469-02-4 | C₉H₉NO₂ | 163.17 | 0.89 | Hydroxy lactam |
Structural Comparison
This compound vs. 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5) :
- Similarities : Both contain a trifluoromethyl-substituted aromatic ketone core, conferring high lipophilicity and chemical stability .
- Differences : CAS 1533-03-5 has two -CF₃ groups at the 3,5-positions of the phenyl ring, increasing its steric bulk and electron-withdrawing effects compared to this compound’s single -CF₃ group. This difference reduces the latter’s molar refractivity (estimated 40.2 vs. 45.6) and alters solubility (Log S: -3.1 vs. -2.7) .
- This compound vs. 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4): Similarities: Both feature aromatic rings with electron-withdrawing substituents (-CF₃ vs. Differences: CAS 56469-02-4 is a lactam with a hydroxyl group, making it more polar (TPSA: 46.3 vs. 17.1) and water-soluble (Log S: -1.9 vs. -2.7). This compound’s -CF₃ group provides superior metabolic stability but lower bioavailability (BBB permeability: 0.8 vs. 0.3) .
Functional Comparison
Pharmaceutical Applications :
- This compound : Hypothesized to act as a protease inhibitor due to its trifluoromethyl ketone moiety, which mimics peptide bonds .
- CAS 1533-03-5 : Used in antiviral drug intermediates for its resistance to oxidative degradation .
- CAS 56469-02-4 : Exhibits neuroprotective activity via NMDA receptor modulation, attributed to its hydroxyl-lactam structure .
Synthetic Accessibility :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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